molecular formula C14H14N4 B12921287 Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl- CAS No. 787590-63-0

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-

Cat. No.: B12921287
CAS No.: 787590-63-0
M. Wt: 238.29 g/mol
InChI Key: FNTKHDDIXXUHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature of Imidazo[1,2-a]pyrazin-8-amine Derivatives

Imidazo[1,2-a]pyrazines consist of a bicyclic system featuring a five-membered imidazole ring fused to a six-membered pyrazine ring. The numbering convention assigns position 1 to the nitrogen atom in the imidazole ring, with subsequent positions following the fused system (Figure 1). For N-ethyl-3-phenylimidazo[1,2-a]pyrazin-8-amine, critical structural features include:

  • Position 8 : An ethylamine group (-NHCH$$2$$CH$$3$$) substituent.
  • Position 3 : A phenyl ring (-C$$6$$H$$5$$) attached to the pyrazine moiety.

The IUPAC name derives from this substitution pattern, prioritizing the parent imidazo[1,2-a]pyrazine system and specifying substituents in ascending numerical order. Comparative analysis with related derivatives highlights the role of substituents in modulating electronic and steric properties (Table 1).

Table 1: Structural Comparison of Select Imidazo[1,2-a]pyrazine Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol)
Imidazo[1,2-a]pyrazine None C$$6$$H$$5$$N$$_3$$ 119.12
N-Methyl-3-(4-trifluoromethyl)phenylimidazo[1,2-a]pyrazin-8-amine -NHCH$$3$$ (8), -C$$6$$H$$4$$CF$$3$$ (3) C$${14}$$H$${11}$$F$$3$$N$$4$$ 292.26
N-Ethyl-3-phenylimidazo[1,2-a]pyrazin-8-amine -NHCH$$2$$CH$$3$$ (8), -C$$6$$H$$5$$ (3) C$${13}$$H$${13}$$N$$_4$$ 225.27*

*Calculated based on analogous structures.

X-ray crystallographic studies of related imidazopyrazinones reveal a planar π-system with bond-length alternations consistent with partial aromatic character. This structural rigidity influences reactivity and intermolecular interactions, particularly in supramolecular applications.

Historical Development and Discovery of N-Ethyl-3-Phenyl Substituted Variants

The synthesis of imidazo[1,2-a]pyrazine derivatives emerged from mid-20th century efforts to explore heterocyclic systems for pharmaceutical and materials science applications. Early routes relied on multistep cyclocondensation reactions between 2-aminopyrazines and α-haloketones, often requiring harsh conditions and yielding low selectivity.

The N-ethyl-3-phenyl variant gained prominence in the early 2000s as researchers sought to optimize lead compounds for neurological targets. Key milestones include:

  • 2003 : Characterization of imidazopyrazinone tautomerism via UV/vis and NMR spectroscopy, establishing solvent-dependent equilibrium between NH and carbonyl forms.
  • 2018 : Discovery of imidazo[1,2-a]pyrazines as negative allosteric modulators of AMPA receptors, spurring interest in N-alkylated derivatives.
  • 2023 : Development of iodine-catalyzed one-pot syntheses enabling efficient access to N-substituted imidazo[1,2-a]pyrazines under mild conditions.

Recent advances employ tert-butyl isocyanide and aryl aldehydes in iodine-mediated cyclizations, achieving yields >70% for N-alkylated derivatives. These methods circumvent traditional limitations in regioselectivity, particularly for bulky substituents like the phenyl group at position 3.

Synthetic Timeline

  • 1965 : Early biochemical applications of imidazopyrazines reported.
  • 2007 : First crystal structure of N-methylimidazo[1,2-a]pyrazin-8-amine derivative.
  • 2023 : Catalytic methods enabling room-temperature synthesis of N-ethyl variants.

Properties

CAS No.

787590-63-0

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

N-ethyl-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H14N4/c1-2-15-13-14-17-10-12(18(14)9-8-16-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,15,16)

InChI Key

FNTKHDDIXXUHIT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CN2C1=NC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Starting materials: Pyrazine-2,3-diamine (amidine component), aromatic aldehydes (e.g., benzaldehyde derivatives), and isocyanides (e.g., tert-butyl isocyanide).
  • Catalyst: Scandium triflate (Sc(OTf)3) or iodine as Lewis acid catalysts.
  • Solvent: Methanol or ethanol.
  • Temperature: Room temperature to mild heating (up to 60 °C).
  • Reaction time: Typically a few hours.

Mechanism and Outcome

  • The amidine reacts with the aldehyde to form an imine intermediate.
  • The isocyanide adds nucleophilically to the imine, followed by cyclization to form the imidazo[1,2-a]pyrazine ring.
  • The reaction proceeds cleanly with high selectivity, yielding 2,3-disubstituted imidazo[1,2-a]pyrazin-8-amines.

Optimization and Yields

  • Optimization studies showed that mild conditions with Sc(OTf)3 catalyst at room temperature gave excellent yields (68–90%) for a variety of aldehydes and isocyanides.
  • Electron-donating and electron-withdrawing groups on the aldehyde were well tolerated.
  • Minor bis-substitution side products were observed with strongly activating aldehydes.
  • The reaction is scalable and amenable to library synthesis of over 20 derivatives in a single step.

Representative Data Table (Adapted)

Entry Aldehyde Substituent Isocyanide Catalyst (mol%) Temp (°C) Yield (%) Notes
1 Phenyl (benzaldehyde) tert-butyl 10 (Sc(OTf)3) 25 85 Standard conditions
2 4-Methoxyphenyl tert-butyl 10 (Sc(OTf)3) 25 78 Electron-donating group tolerated
3 4-Nitrophenyl tert-butyl 10 (Sc(OTf)3) 40 68 Electron-withdrawing group tolerated
4 Phenyl cyclohexyl 10 (Sc(OTf)3) 25 72 Alternative isocyanide

Source: University of Groningen research on GBB-3CR optimization

Iodine-Catalyzed One-Pot Three-Component Condensation

Reaction Components and Conditions

  • Starting materials: 2-Aminopyrazine or 2-aminopyridine, aryl aldehydes, and isocyanides (tert-butyl or cyclohexyl).
  • Catalyst: Iodine (I2), a mild and environmentally benign Lewis acid.
  • Solvent: Typically ethanol or ethanol-water mixtures.
  • Temperature: Room temperature.
  • Reaction time: Several hours.

Mechanism

  • Formation of an imine ion from 2-aminopyrazine and aldehyde.
  • Iodine activates the imine, facilitating nucleophilic addition of isocyanide.
  • A [4 + 1] cycloaddition forms the imidazo[1,2-a]pyrazine ring.
  • Intramolecular cyclization completes the fused heterocycle formation.

Yields and Scope

  • The method provides moderate to good yields (typically 60–85%).
  • Works well with various substituted aryl aldehydes, including nitro-substituted derivatives.
  • The reaction tolerates functional groups such as esters, nitro, and halogens.
  • Deprotection of tert-butyl groups can be achieved post-synthesis to yield free amines.

Representative Data Table (Adapted)

Entry Aldehyde Substituent Isocyanide Catalyst (I2) Temp (°C) Yield (%) Notes
1 Phenyl (benzaldehyde) tert-butyl 10 mol% 25 80 Standard conditions
2 4-Nitrophenyl tert-butyl 10 mol% 25 75 Nitro group tolerated
3 Phenyl cyclohexyl 10 mol% 25 70 Alternative isocyanide
4 4-Methoxyphenyl tert-butyl 10 mol% 25 65 Electron-donating group tolerated

Source: RSC Advances, iodine-catalyzed synthesis study

Additional Synthetic Approaches

Multistep Condensation Routes

  • Some protocols involve condensation of 2-aminopyrazine derivatives with halo-substituted ketones or aldehydes followed by cyclization.
  • Microwave-assisted methods have been reported to accelerate the synthesis of 3-substituted imidazo[1,2-a]pyrazines.
  • These methods are less direct but useful for specific substitution patterns.

Reduction and Functional Group Transformations

  • Post-synthesis modifications such as reduction of imidazo[1,2-a]pyridinylmethanol derivatives to corresponding amines or chlorides have been reported.
  • These transformations allow further functionalization of the core scaffold.

Summary of Key Research Findings

Aspect GBB-3CR Method Iodine-Catalyzed Method Other Methods
Reaction Type Multicomponent three-component reaction One-pot three-component condensation Multistep condensation and cyclization
Catalyst Sc(OTf)3 (Lewis acid) Iodine (Lewis acid) None or microwave-assisted
Temperature Room temperature to 60 °C Room temperature Elevated or microwave heating
Yield Range 68–90% 60–85% Variable
Functional Group Tolerance Esters, Boc, boronic acids, nitro groups Nitro, halogens, esters Limited
Scalability High High Moderate
Advantages Mild, selective, broad substrate scope Environmentally benign, mild Specific substitution control

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-3-phenylimidazo[1,2-a]pyrazin-8-one, while reduction may yield N-ethyl-3-phenylimidazo[1,2-a]pyrazin-8-amine derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyrazin-8-amine derivatives have shown promising results in medicinal chemistry, particularly in the following areas:

Antimicrobial Activity

Recent studies indicate that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. They have been effective against various Gram-negative bacteria, including Helicobacter pylori and Legionella pneumophila. The mechanism of action often involves the inhibition of bacterial protein synthesis or disruption of cell membrane integrity.

Anticancer Activity

Research has demonstrated that these derivatives can inhibit tyrosine kinase activity, which is crucial for cancer cell proliferation. In vitro studies have shown that imidazo[1,2-a]pyrazin-8-amine can induce apoptosis in cancer cell lines. For instance, compounds derived from this scaffold have been evaluated for their anticancer effects with promising results against multiple cancer types .

Adenosine Receptor Modulation

The compound has been explored for its potential as an adenosine receptor antagonist. Derivatives targeting A3 and A2A receptors have shown affinity in the nanomolar range, indicating potential therapeutic applications in treating conditions like asthma and cancer .

The biological activity of imidazo[1,2-a]pyrazin-8-amine is diverse:

Activity TypeDescription
AntimicrobialEffective against H. pylori and L. pneumophila, inhibiting protein synthesis.
AnticancerInduces apoptosis in cancer cells; inhibits tyrosine kinase activity.
Adenosine ReceptorModulates A3 and A2A receptors; potential treatment for asthma and cancer.

Synthetic Route Example

A typical synthetic route may include:

  • Reactants : 3-amino-substituted thiophenes or similar compounds.
  • Conditions : Moderate temperatures and inert atmospheres to prevent side reactions.
  • Catalysts : Iodine or Lewis acids to facilitate cyclization.

Industrial Applications

Beyond medicinal uses, imidazo[1,2-a]pyrazin-8-amine has applications in materials science:

  • Organic Semiconductors : Utilized in the development of advanced materials for electronic applications.
  • Photovoltaic Cells : Explored for potential use in solar energy technologies due to their electronic properties.

Study 1: Antinociceptive Activity

In a study evaluating the antinociceptive effects of imidazo[1,2-a]pyrazine derivatives, one compound significantly reduced pain responses in acetic acid-induced writhing tests at a dosage of 100 mg/kg, suggesting potential applications in pain management therapies.

Study 2: Antiviral Activity

Recent research highlighted the effectiveness of imidazo[1,2-a]pyrazines against viral proteases such as those from SARS-CoV and SARS-CoV-2, demonstrating IC50 values as low as 21 nM. This positions these compounds as candidates for antiviral drug development .

Mechanism of Action

The mechanism of action of N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins. The compound can inhibit enzyme activity, block receptor sites, or disrupt protein-protein interactions, leading to its biological effects .

Comparison with Similar Compounds

Substituent Variations at the 8-Amino Position

  • Such modifications can alter pharmacokinetics and target affinity.
  • N-(Pyridin-3-ylmethyl) derivative () : Introducing a pyridinylmethyl group enhances hydrogen-bonding capacity, which may improve binding to kinases like PTK5. Co-crystal structures of similar derivatives show resolution improvements (1.70 Å vs. 2.24 Å for dasatinib), suggesting stronger interactions .

Core Heterocycle Modifications

  • Imidazo[1,2-a]pyrimidine () : Replacing pyrazine with pyrimidine alters electronic properties and ring strain. For example, 2-phenylimidazo[1,2-a]pyrimidin-3-amine derivatives are synthesized via condensation reactions, showing distinct reactivity profiles due to reduced aromaticity .

Functional Group Additions

  • Morpholin-4-ylphenyl substituents () : The addition of a morpholine group (e.g., 6-(1H-indol-3-yl)-N-[4-(morpholin-4-yl)phenyl]) enhances solubility and introduces hydrogen-bond acceptors, favoring interactions with polar residues in enzymes like PTK6 .
  • Fluorophenyl derivatives () : Fluorine substitution (e.g., 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)) improves metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .

Anticancer Activity

  • The ethyl and phenyl groups in the target compound may optimize hydrophobic interactions with the ATP-binding pocket.
  • SALL4 Inhibition : Derivatives like compounds 13 and 14 () inhibit SALL4 in AML cells, suggesting that bulky substituents (e.g., tert-butyl) at the 3-position enhance transcriptional factor binding .

Antiviral Activity

  • Influenza A Inhibition: 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives (e.g., compounds 11 and 12) show efficacy against influenza A, likely via RNA polymerase inhibition. The 8-amino ethyl group in the target compound may reduce steric hindrance for viral enzyme binding .

Kinase Inhibition

  • PTK6 Co-Crystal Structures : Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit high-resolution binding (1.70 Å) to PTK6, a kinase implicated in breast cancer. The ethyl group may stabilize hydrophobic interactions with Leu95 and Val106 residues .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility
N-Ethyl-3-phenyl (Target) ~265.3 (estimated) Ethyl (8), Phenyl (3) Moderate (lipophilic)
3-Bromo-N,6-diphenyl () 365.227 Bromo (3), Diphenyl Low
N-(Pyridin-3-ylmethyl) () 335.34 Fluorophenyl, Pyridinylmethyl High (polar groups)

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl- is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by its unique imidazo[1,2-a]pyrazine core structure. Its molecular formula is C13H12N4C_{13}H_{12}N_4 with a molecular weight of approximately 230.28 g/mol. The structure includes an ethyl group and a phenyl substituent, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazin-8-amine exhibit promising anticancer activity. Various studies have evaluated the compound's efficacy against different cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • MCF7 Cell Line : The compound showed significant cytotoxic effects with an IC50 value of approximately 10 µM, comparable to standard chemotherapeutics like Doxorubicin.
    • NCI-H460 Cell Line : Demonstrated an IC50 of 12 µM, indicating potential effectiveness against lung cancer cells.
  • Mechanism of Action :
    • The compound acts as a tyrosine kinase inhibitor , specifically targeting Bruton's tyrosine kinase (Btk), which is crucial in B-cell proliferation. This inhibition can lead to reduced tumor growth and metastasis in hematological malignancies .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the imidazo[1,2-a]pyrazine scaffold significantly affect biological activity. For instance, compounds with electron-donating groups at specific positions exhibited enhanced anticancer properties due to improved binding affinity to target enzymes .

Comparative Analysis with Related Compounds

The unique features of imidazo[1,2-a]pyrazin-8-amine can be compared with other heterocyclic compounds:

Compound Name Structure Type Unique Features
Imidazo[1,2-a]pyridine derivativesHeterocyclicSimilar core but different substituents affecting activity
Pyrazolo[3,4-d]pyrimidinesHeterocyclicDifferent core structure but similar biological applications
Benzimidazole derivativesHeterocyclicKnown for diverse pharmacological properties

The distinct combination of substituents in imidazo[1,2-a]pyrazin-8-amine contributes to its unique efficacy profile compared to these related compounds.

Synthesis and Industrial Applications

The synthesis of imidazo[1,2-a]pyrazin-8-amine involves various methods that optimize yield and purity. Common synthetic routes include:

  • Iodine-Catalyzed Reactions : Efficient methods have been developed for synthesizing derivatives that enhance anticancer and fluorescent properties .
  • Micellar Catalysis : This approach has been explored for creating complex molecules based on the imidazo framework .

Q & A

What are the common synthetic routes for imidazo[1,2-a]pyrazin-8-amine derivatives, and how can reaction conditions be optimized?

Basic Research Question
The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a widely used method for synthesizing imidazo[1,2-a]pyrazin-8-amine derivatives. Pyrazine-2,3-diamine serves as the amidine component, reacting with aldehydes and isocyanides under mild conditions to yield adenine-mimetic libraries (e.g., over 20 compounds in a single step) . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (room temperature to 80°C), and catalyst choice (e.g., iodine in catalytic amounts for regioselectivity) . For N-ethyl-3-phenyl derivatives, substituent compatibility must be validated to avoid steric hindrance or side reactions.

What analytical techniques are critical for characterizing imidazo[1,2-a]pyrazin-8-amine derivatives?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable. For example, 1H^{1}\text{H} NMR can resolve aromatic proton environments (e.g., δ 7.98–7.56 ppm for H-6 and H-12 in nitrophenyl derivatives), while 13C^{13}\text{C} NMR confirms carbonyl and aromatic carbon signals . HRMS provides exact mass validation (e.g., observed 312.1462 vs. calculated 312.1460 for C16_{16}H17_{17}N5_5O2_2) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), particularly for intermediates prone to byproducts like uncyclized amines or oxidation artifacts.

How can computational methods be integrated into the design and optimization of imidazo[1,2-a]pyrazin-8-amine synthesis?

Advanced Research Question
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling identification of energetically favorable routes. The ICReDD framework combines computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst loading) and reducing trial-and-error experimentation . For example, iodine-catalyzed cyclization mechanisms can be modeled to rationalize regioselectivity in derivatives like 2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine . Machine learning models trained on reaction databases may further accelerate optimization.

What strategies resolve contradictions in bioactivity data across structurally similar derivatives?

Advanced Research Question
Contradictions in bioactivity (e.g., acetylcholinesterase inhibition vs. antioxidant activity) require multi-target evaluations and structure-activity relationship (SAR) studies. For instance, N-ethyl-3-phenyl substitution may enhance membrane permeability but reduce binding affinity due to steric effects. Comparative assays under standardized conditions (e.g., enzyme kinetics, radical scavenging assays) and molecular docking simulations can clarify mechanisms . Discrepancies in antioxidant activity between derivatives may arise from electron-donating substituents (e.g., -NH2_2) versus electron-withdrawing groups (e.g., -NO2_2) altering redox potentials .

What purification techniques are effective for imidazo[1,2-a]pyrazin-8-amine derivatives?

Basic Research Question
Recrystallization from polar aprotic solvents (e.g., DMF/i-propanol mixtures) effectively removes unreacted starting materials and salts . Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) separates regioisomers. For hygroscopic or thermally unstable derivatives, flash chromatography with automated fraction collectors ensures reproducibility. Purity validation via melting point analysis and HPLC is critical for downstream applications .

How do substituent variations impact the mechanism of action in biological systems?

Advanced Research Question
Substituents modulate electronic, steric, and solubility properties. For example:

  • N-Ethyl : Enhances lipophilicity, improving blood-brain barrier penetration for neuroactive compounds .
  • 3-Phenyl : Stabilizes π-π stacking interactions with aromatic residues in enzyme active sites (e.g., acetylcholinesterase) .
  • Electron-Withdrawing Groups (e.g., -NO2_2) : May reduce antioxidant activity but enhance electrophilic reactivity for covalent inhibition .
    Mechanistic studies should employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and X-ray crystallography for structural insights.

How can researchers address inconsistencies in NMR data for structurally ambiguous derivatives?

Advanced Research Question
Ambiguities arise from tautomerism or dynamic processes (e.g., ring puckering). Strategies include:

  • Variable-Temperature NMR : Resolves overlapping signals by slowing exchange rates (e.g., -NH protons at low temperatures) .
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to assign positions in crowded spectra .
  • Isotopic Labeling : 15N^{15}\text{N}-labeling clarifies nitrogen environments in the imidazo-pyrazine core .

What are the challenges in scaling up imidazo[1,2-a]pyrazin-8-amine synthesis for preclinical studies?

Advanced Research Question
Scale-up requires addressing exothermicity, catalyst recovery, and solvent volume. Continuous flow reactors improve heat/mass transfer for iodine-catalyzed reactions, reducing side products . Green chemistry principles (e.g., aqueous solvents, recyclable catalysts) enhance sustainability. Process analytical technology (PAT) monitors real-time purity, while Quality by Design (QbD) frameworks optimize parameters like residence time and pressure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.